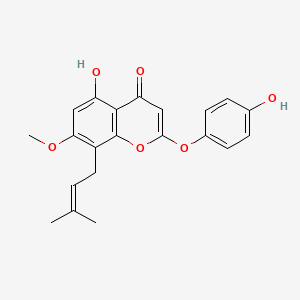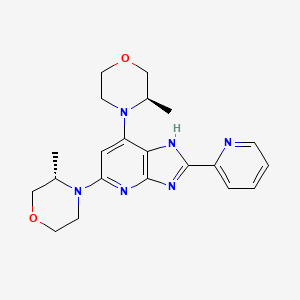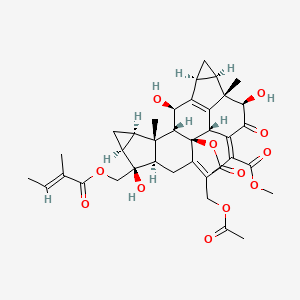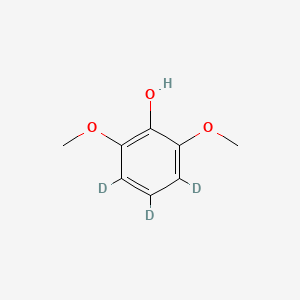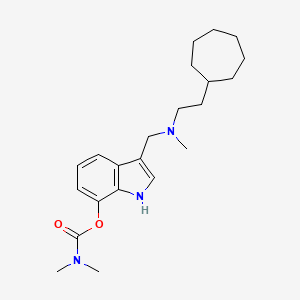
Hsp90-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-19 is a small molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer. This compound has shown potential in preclinical studies for its ability to inhibit the function of Hsp90, thereby disrupting the maturation of oncogenic proteins and inducing cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsp90-IN-19 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Hsp90-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used .
Scientific Research Applications
Hsp90-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: Investigates the cellular pathways regulated by Hsp90 and its client proteins.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting the function of Hsp90 and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting Hsp90 for various diseases
Mechanism of Action
Hsp90-IN-19 is compared with other Hsp90 inhibitors such as:
Geldanamycin: A natural product that binds to the N-terminal ATP-binding domain of Hsp90.
17-AAG (Tanespimycin): A derivative of geldanamycin with improved solubility and reduced toxicity.
Radicicol: A macrocyclic antifungal agent that inhibits Hsp90 by binding to its ATP-binding domain
Uniqueness: this compound is unique due to its specific binding affinity and potency in inhibiting Hsp90, making it a promising candidate for further development as a cancer therapeutic .
Comparison with Similar Compounds
- Geldanamycin
- 17-AAG (Tanespimycin)
- Radicicol
- Epigallocatechin gallate
- Gedunin
- Lentiginosine
- Celastrol
- Deguelin .
Properties
Molecular Formula |
C29H38O7 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[[(4R,5S)-2,5-dimethyl-4-[(E)-2-(3-methylbut-2-enoyloxy)ethenyl]-5-(4-methylpent-3-enyl)-4,6-dihydrocyclohepta[b]furan-8-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1 |
InChI Key |
RFOZWSQGWRHUBD-WCJYFFLOSA-N |
Isomeric SMILES |
CC1=CC2=C(O1)C(=CC[C@]([C@H]2/C=C/OC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)


